Cas no 1564-72-3 (2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-)

1564-72-3 structure
Nome del prodotto:2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
- (E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one
- 1-(9-Anthryl)-3-phenyl-2-propen-1-one
- 9-Anthryl-styrylketon
- 9-Anthryl-styryl-keton
- AC1NTT9W
- CHEMBL442345
- NSC281942
- NSC631515
- 1564-72-3
- SCHEMBL11405387
- DTXSID80419792
- 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
- NSC-631515
- NSC-281942
- (E)-1-(9-anthryl)-3-phenyl-prop-2-en-1-one
-
- Inchi: InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+
- Chiave InChI: VRBVYRUYQIRTOW-CCEZHUSRSA-N
- Sorrisi: C1C2C(=CC3C(C=2C(=O)/C=C/C2C=CC=CC=2)=CC=CC=3)C=CC=1
Proprietà calcolate
- Massa esatta: 308.12018
- Massa monoisotopica: 308.120115130g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 437
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1Ų
- XLogP3: 6.2
Proprietà sperimentali
- PSA: 17.07
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12137814-1g |
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one |
1564-72-3 | 97% | 1g |
$620 | 2024-07-18 | |
Alichem | A229000322-1g |
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one |
1564-72-3 | 97% | 1g |
675.80 USD | 2021-06-15 |
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1564-72-3 (2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-) Prodotti correlati
- 614-47-1(trans-Chalcone)
- 548-39-0(1H-Phenalen-1-one)
- 80784-70-9(2-(1,3-Dioxaindan-5-yl)ethanethioamide)
- 2172122-96-0(2-(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetyl}morpholin-3-yl)acetic acid)
- 1806953-33-2(2-(Bromomethyl)-6-cyano-3-(difluoromethyl)-5-iodopyridine)
- 1805461-27-1(4-(Chloromethyl)-3-(difluoromethyl)-2-iodopyridine-6-methanol)
- 1988445-96-0(1-(2-Bromo-5-chlorobenzoyl)piperazine-2-carbonitrile)
- 2248339-24-2(4-{[(Benzyloxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid)
- 2171877-72-6(3-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)
- 1207010-53-4(2-{[5-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
